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Cat. No.: B13398341 Get Quote

Introduction: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central

regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation

across a wide range of human cancers makes it a highly attractive target for therapeutic

intervention.[3][4] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is

a critical node in this cascade, phosphorylating over 100 downstream substrates to drive

tumorigenesis.[3] Understanding and modulating the activity of AKT is therefore a cornerstone

of modern cancer research.

AKTide-2T is a synthetic 14-amino acid peptide (Sequence: ARKRERTYSFGHHA) designed

as a specific tool for studying AKT kinase. It mimics the optimal phosphorylation consensus

sequence for AKT, making it an excellent in vitro substrate.[5] This dual-function peptide serves

not only as a substrate for quantifying enzyme activity but also as a competitive inhibitor,

making it an invaluable reagent for screening potential AKT-targeting cancer therapeutics.[5][6]

[7]

The PI3K/AKT Signaling Pathway in Cancer
The PI3K/AKT pathway transduces signals from extracellular stimuli, such as growth factors, to

intracellular targets that control fundamental cellular processes.[8] In cancer, this pathway is

often constitutively active due to mutations in key components (e.g., PIK3CA amplification,

PTEN loss) leading to uncontrolled cell proliferation and resistance to apoptosis.[1][3]
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Receptor Activation: Growth factors bind to and activate Receptor Tyrosine Kinases (RTKs)

at the cell surface.

PI3K Activation: Activated RTKs recruit and activate PI3K.

PIP3 Generation: PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8]

AKT Recruitment and Activation: PIP3 acts as a docking site, recruiting AKT and its

upstream kinase PDK1 to the plasma membrane. This co-localization facilitates the

phosphorylation and full activation of AKT.[8][9]

Once activated, AKT phosphorylates a multitude of downstream targets, leading to:

Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins like Bad,

Caspase-9, and FOXO transcription factors.[3]

Promotion of Cell Growth: Through activation of the mTORC1 complex, which boosts protein

synthesis.[1][3]

Cell Cycle Progression: By inhibiting cell cycle inhibitors such as p21, p27, and GSK-3β.[3]

[10]

Enhanced Metabolism: By promoting glucose uptake and glycolysis, a phenomenon known

as the Warburg effect.[8]

Angiogenesis: By stimulating the production of pro-angiogenic factors.[8]

A key negative regulator of this pathway is the tumor suppressor PTEN, a phosphatase that

converts PIP3 back to PIP2, thereby terminating the signal.[2][4] Loss of PTEN function is a

common event in many cancers, leading to sustained AKT activation.[4]
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1. Prepare Reaction Mix
(Buffer, ATP, [γ-³²P]-ATP, AKTide-2T)

2. Add Purified AKT Enzyme
(Keep on ice)

3. Incubate at 25°C
(5-15 minutes)

4. Terminate Reaction
(Add Stop Solution)

5. Spot Aliquot
(Onto P81 Paper)

6. Wash P81 Paper
(4x with 0.5% Phosphoric Acid)

7. Quantify Radioactivity
(Scintillation Counting)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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